- Hydrosilylation of alkynes catalyzed by platinum on carbon, Journal of Organometallic Chemistry, 2002, 645(1-2), 1-13

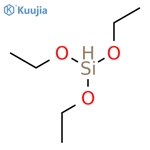

Cas no 65119-09-7 (Silane, triethoxy[(1E)-2-phenylethenyl]-)

![Silane, triethoxy[(1E)-2-phenylethenyl]- structure](https://it.kuujia.com/scimg/cas/65119-09-7x500.png)

65119-09-7 structure

Nome del prodotto:Silane, triethoxy[(1E)-2-phenylethenyl]-

Numero CAS:65119-09-7

MF:C14H22O3Si

MW:266.408185482025

CID:406802

Silane, triethoxy[(1E)-2-phenylethenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

-

- Silane, triethoxy[(1E)-2-phenylethenyl]-

- triethoxy(2-phenylethenyl)silane

-

- Inchi: 1S/C14H22O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3/b13-12+

- Chiave InChI: UUVZTKMMRCCGHN-OUKQBFOZSA-N

- Sorrisi: [Si](OCC)(OCC)(OCC)/C=C/C1=CC=CC=C1

Proprietà calcolate

- Massa esatta: 266.13386

- Massa monoisotopica: 266.134

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 18

- Conta legami ruotabili: 8

- Complessità: 220

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 1

- Superficie polare topologica: 27.7A^2

Proprietà sperimentali

- PSA: 27.69

Silane, triethoxy[(1E)-2-phenylethenyl]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Platinum , Carbon

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Catalysts: Rhodium(1+), [(2,3,4-η)-4-[2-(diphenylphosphino-κP)phenyl]-1,2-dihydro-1,1,3-tri… Solvents: Chloroform-d ; 24 h, rt

Riferimento

- Late-Stage Generation of Bidentate η3-Benzophosphorine-Phosphino Ligands from a Rhodium PCcarbeneP Pincer Complex and Their Use in the Catalytic Hydrosilylation of Alkynes, Organometallics, 2019, 38(19), 3512-3520

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Gold alloy, base, Au 99,Al 0.6 Solvents: Ethyl acetate ; rt; 12 h, 70 °C

Riferimento

- Selective hydrosilylation of alkynes with a nanoporous gold catalyst, Catalysis Science & Technology, 2013, 3(11), 2902-2905

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Titania , Chloroauric acid Solvents: 1,2-Dichloroethane ; 2 h, rt → 70 °C

Riferimento

- Reaction of hydrosilanes with alkynes catalyzed by gold nanoparticles supported on TiO2, Tetrahedron, 2012, 68(42), 8724-8731

Metodo di produzione 5

Condizioni di reazione

1.1 Catalysts: 2101300-24-5 Solvents: Dichloromethane-d2 ; 4 h, rt → 60 °C

Riferimento

- Rhodium(I) Complexes with Ligands Based on N-Heterocyclic Carbene and Hemilabile Pyridine Donors as Highly E Stereoselective Alkyne Hydrosilylation Catalysts, Organometallics, 2017, 36(13), 2460-2469

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Dichloro(ethylenediamine)platinum(II) ; 18 h, 90 °C

Riferimento

- Dichloro(ethylenediamine)platinum(II), a water-soluble analog of the antitumor cisplatin, as a heterogeneous catalyst for a stereoselective hydrosilylation of alkynes under neat conditions, Tetrahedron Letters, 2020, 61(36),

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Platinate(1-), [1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][1,3-dihydro-1… Solvents: Triethoxysilane ; 16 h, 30 °C

Riferimento

- Water-Soluble N-Heterocyclic Carbene Platinum(0) Complexes: Recyclable Catalysts for the Hydrosilylation of Alkynes in Water at Room Temperature, Organometallics, 2012, 31(8), 3355-3360

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: 2794183-67-6 Solvents: Tetrahydrofuran ; rt → 60 °C; 10 min, 60 °C

1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C

1.2 Catalysts: Lithium triethylborohydride ; 20 h, 60 °C

Riferimento

- Searching for highly active cobalt catalysts bearing Schiff base ligands for Markovnikov-selective hydrosilylation of alkynes with tertiary silanes, Journal of Catalysis, 2022, 411, 116-121

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Platinum, dichlorobis(1-ethenyl-1H-imidazole-N3)-

Riferimento

- Catalytic activity of complexes of 1-vinylazoles with transition metal salts in hydrosilylation of phenylacetylene, Zhurnal Obshchei Khimii, 1985, 55(5), 1036-8

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: 2338825-00-4 Solvents: Dichloromethane ; 6 h, 40 °C

Riferimento

- A Rh(I) complex with an annulated N-heterocyclic carbene ligand for E-selective alkyne hydrosilylation, Polyhedron, 2019, 172, 167-174

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: 2460746-49-8 Solvents: Toluene

Riferimento

- C,N-chelated diaminocarbene platinum(II) complexes derived from 3,4-diaryl-1H-pyrrol-2,5-diimines and cis-dichlorobis(isonitrile)platinum(II): Synthesis, cytotoxicity and catalytic activity in hydrosilylation reactions, Journal of Organometallic Chemistry, 2020, 923,

Metodo di produzione 12

Condizioni di reazione

1.1 Catalysts: Platinum dichloride Solvents: Tetrahydrofuran ; 12 h, 45 °C

Riferimento

- Triethoxysilane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Rhodium(2+), [[1,1′-binaphthalene]-2,2′-diylbis[diphenylphosphine-κP]][(1,2,3,4,… Solvents: Dichloromethane

1.2 -

1.2 -

Riferimento

- Tunable Stereoselective Hydrosilylation of PhCCH Catalyzed by Cp*Rh Complexes, Organometallics, 2002, 21(8), 1743-1746

Metodo di produzione 14

Condizioni di reazione

Riferimento

- Zeolite-catalyzed hydrosilylation, Zhurnal Obshchei Khimii, 1989, 59(9), 2150-1

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: Platinum (zeolite-bound)

Riferimento

- Metalized zeolites as a catalysts for hydrosilylation, Zhurnal Obshchei Khimii, 1994, 64(10),

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: Osmate(2-), hexachloro-, dihydrogen, hexahydrate, (OC-6-11)-

Riferimento

- H2OsCl6 as a catalyst for hydrosilylation, Zhurnal Obshchei Khimii, 1994, 64(3), 437-42

Metodo di produzione 17

Condizioni di reazione

1.1 Catalysts: (SP-4-3)-Carbonylchlorobis(triphenylphosphine)iridium Solvents: Benzene

Riferimento

- Iridium complexes in hydrosilylation reactions of unsaturated compounds, Zhurnal Obshchei Khimii, 1993, 63(10), 2257-66

Metodo di produzione 18

Condizioni di reazione

1.1 Catalysts: Platinum

Riferimento

- Platinum-catalyzed hydrosilylation of alkynes, Organometallics, 1991, 10(10), 3750-9

Silane, triethoxy[(1E)-2-phenylethenyl]- Raw materials

Silane, triethoxy[(1E)-2-phenylethenyl]- Preparation Products

Silane, triethoxy[(1E)-2-phenylethenyl]- Letteratura correlata

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

65119-09-7 (Silane, triethoxy[(1E)-2-phenylethenyl]-) Prodotti correlati

- 1805146-36-4(2-(Difluoromethyl)-6-iodo-4-nitropyridine-3-carbonyl chloride)

- 2016533-35-8(1-chloro-3,3-difluoro-2,2-dimethylbutane)

- 1082137-95-8(2-[(3-Amino-2-pyridinyl)(methyl)amino]-1-ethanol)

- 325986-95-6(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide)

- 1267335-85-2(3-Amino-4-(2,6-dichlorophenyl)butyricAcid)

- 255841-48-6(3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid)

- 1226114-35-7(1-3-Chloro-4-(2-methoxyethoxy)-phenyl-ethylamine)

- 63136-64-1(4-chloro-2,5,7-trimethylquinoline)

- 2166847-56-7(2-bromobutyl 3-methylbutanoate)

- 78507-77-4(Piperidine, 2,6-dimethyl-1-(2-propynyl)-)

Fornitori consigliati

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Jiangsu Xinsu New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso